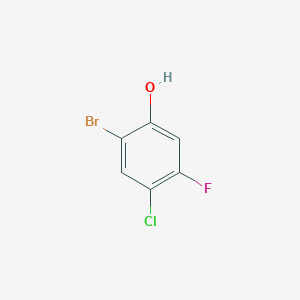

2-Bromo-4-chloro-5-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAXEKRONYMMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157165-23-6 | |

| Record name | 2-bromo-4-chloro-5-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 4 Chloro 5 Fluorophenol

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms in 2-Bromo-4-chloro-5-fluorophenol

Nucleophilic aromatic substitution (SNAr) on an aryl halide is contingent on the electronic properties of the aromatic ring. The reaction typically requires the presence of electron-withdrawing groups to decrease the electron density of the ring, thereby facilitating attack by a nucleophile. In this compound, the halogen atoms (bromine, chlorine, and fluorine) exert an inductive electron-withdrawing effect (-I effect), which makes the ring moderately susceptible to nucleophilic attack. However, the absence of strongly activating groups, such as a nitro group, means that these reactions may require more forcing conditions, like elevated temperatures or the use of very strong nucleophiles.

The mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second, typically faster step, the halide ion is eliminated, restoring the aromaticity of the ring.

Reactivity Towards Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The reaction of this compound with common nucleophiles is governed by the nucleophile's strength and the reaction conditions.

Amines : Primary and secondary amines are effective nucleophiles for SNAr reactions. The reaction with an amine would lead to the displacement of one of the halogen atoms to form a substituted aminophenol.

Thiols : Thiolates (RS⁻), formed by the deprotonation of thiols, are excellent nucleophiles and are expected to react with this compound to yield the corresponding thioether derivatives.

Alkoxides : Alkoxides (RO⁻) can also serve as potent nucleophiles, displacing a halogen to form an ether linkage. This reaction would be competitive with the deprotonation of the phenolic hydroxyl group, and thus, careful control of reaction conditions would be necessary.

Influence of Halogen Identity and Positional Isomerism on Reaction Pathways

In SNAr reactions of polyhalogenated aromatic compounds, the identity and position of the halogen atoms are critical in determining the reaction's regioselectivity. The rate-determining step is the formation of the anionic Meisenheimer complex. The stability of this intermediate is enhanced by the inductive effect of the halogens.

Contrary to what is observed in Sₙ1 and Sₙ2 reactions, where iodide is the best leaving group, the order of reactivity for halogen displacement in SNAr is often F > Cl > Br > I. This is because the highly electronegative fluorine atom has the strongest inductive electron-withdrawing effect, making the carbon atom it is attached to more electrophilic and stabilizing the negative charge in the intermediate complex most effectively. Therefore, for this compound, the fluorine atom at the C5 position is the most probable site of nucleophilic attack.

Table 1: Predicted Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Halogen Substituent | Position | Electronegativity (Pauling Scale) | Relative Rate of Displacement |

|---|---|---|---|

| Fluorine | C5 | 3.98 | Highest |

| Chlorine | C4 | 3.16 | Intermediate |

| Bromine | C2 | 2.96 | Lowest |

Electrophilic Aromatic Substitution Patterns in the this compound Core

Phenols are highly reactive toward electrophilic aromatic substitution (EAS) because the hydroxyl group is a powerful activating substituent. ucalgary.cawebsite-files.com It strongly donates electron density to the aromatic ring through resonance (+R effect), stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. quora.com

Directing Effects of Hydroxyl and Halogen Substituents on Electrophilic Attack

The regioselectivity of EAS reactions is determined by the directing effects of the substituents already present on the ring.

Hydroxyl Group (-OH): As a strongly activating group, the hydroxyl group is an ortho, para-director. ucalgary.caquora.com It directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) relative to itself.

In this compound, the powerful ortho, para-directing effect of the hydroxyl group at C1 dominates. The ortho positions are C2 and C6, and the para position is C4. Since the C2 and C4 positions are already occupied by bromine and chlorine, respectively, electrophilic attack is overwhelmingly directed to the vacant C6 position. The combined deactivating nature of the three halogens, however, means that the ring is less reactive than phenol (B47542) itself, potentially requiring stronger reaction conditions than those used for unsubstituted phenol. website-files.com

Table 2: Summary of Substituent Directing Effects on the Phenolic Ring

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Site of Electrophilic Attack |

|---|---|---|---|---|

| -OH | C1 | Strongly Activating (+R > -I) | Ortho, Para | C6 |

| -Br | C2 | Weakly Deactivating (-I > +R) | Ortho, Para | |

| -Cl | C4 | Weakly Deactivating (-I > +R) | Ortho, Para | |

| -F | C5 | Weakly Deactivating (-I > +R) | Ortho, Para |

Comparative Reactivity in Classical Electrophilic Reactions (e.g., Nitration)

Given the directing effects discussed, classical EAS reactions are expected to proceed with substitution at the C6 position.

Nitration: The nitration of phenols can be complex, as the high reactivity of the ring can lead to polysubstitution and oxidative side reactions. website-files.com Typically, dilute nitric acid is used to achieve mono-nitration. For this compound, nitration with a mixture of nitric and sulfuric acid would be expected to yield 2-bromo-4-chloro-5-fluoro-6-nitrophenol. This is analogous to the reported nitration of 2-bromo-4-fluorophenol, which selectively yields 2-bromo-4-fluoro-6-nitrophenol (B1271563) under similar conditions.

Oxidation and Reduction Chemistry of this compound

Oxidation: Phenols are susceptible to oxidation, often yielding complex mixtures of products, including quinones or polymeric tars. The specific oxidation products of this compound are not extensively documented, but strong oxidizing agents would likely lead to the degradation of the aromatic ring.

Reduction: The reduction of this compound can be approached in two primary ways:

Reductive Dehalogenation: This involves the removal of a halogen atom and its replacement with a hydrogen atom. This is commonly achieved via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). The ease of dehalogenation typically follows the order of bond strength: C-Br > C-Cl > C-F. Therefore, the bromine atom at the C2 position would be the most labile and the first to be removed under such conditions.

Ring Hydrogenation: The complete reduction of the aromatic ring to a substituted cyclohexanol (B46403) derivative is possible but requires harsh conditions, such as high-pressure hydrogenation over a rhodium or ruthenium catalyst.

Transformations of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a primary site for chemical reactions. As with other phenols, this group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This increased reactivity allows the phenoxide to participate in a variety of substitution reactions.

One of the most fundamental transformations is etherification , commonly achieved through the Williamson ether synthesis. taylorandfrancis.comquimicaorganica.org In this reaction, the phenoxide ion, generated by treating the phenol with a strong base, acts as a nucleophile and attacks an alkyl halide. This results in the formation of an ether and a salt as a byproduct. The reaction proceeds via an SN2 mechanism, and therefore, primary alkyl halides are preferred to minimize competing elimination reactions. quimicaorganica.org

For this compound, this reaction would proceed as follows:

Deprotonation: The phenol is treated with a base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide.

Nucleophilic Attack: The resulting phenoxide ion attacks an alkyl halide (e.g., methyl iodide), displacing the halide and forming the ether derivative.

The presence of electron-withdrawing halogen atoms on the aromatic ring increases the acidity of the phenolic proton, facilitating the formation of the phenoxide ion.

Reductive Dehalogenation Pathways and Product Formation

Reductive dehalogenation is a crucial process for the detoxification of halogenated aromatic compounds. This process involves the removal of halogen atoms from the aromatic ring and their replacement with hydrogen atoms. For this compound, this can proceed through several pathways, often catalyzed by transition metals such as palladium. chemrxiv.org

Catalytic hydrodehalogenation typically involves a metal catalyst and a source of hydrogen. mdpi.com The reaction generally proceeds in a stepwise manner, with the more reactive carbon-halogen bonds being cleaved first. The reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl > C-F. Therefore, in this compound, the carbon-bromine bond is expected to be the most susceptible to cleavage, followed by the carbon-chlorine bond, and finally the carbon-fluorine bond, which is the strongest.

Potential reductive dehalogenation products of this compound could include:

4-Chloro-5-fluorophenol

2-Bromo-5-fluorophenol

5-Fluorophenol

Phenol

The specific product distribution would depend on the reaction conditions, including the catalyst used, the hydrogen source, and the reaction time. For instance, palladium supported on ceria has been shown to be an effective catalyst for the transfer hydrodehalogenation of various halophenols. chemrxiv.org

Advanced Oxidation Processes (AOPs) and this compound Degradation Mechanisms

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive radicals, primarily the hydroxyl radical (HO•) and the sulfate (B86663) radical (SO₄•⁻).

Interaction with Sulfate Radical (SO₄•⁻) and Hydroxyl Radical (HO•)

The degradation of phenolic compounds by AOPs is initiated by the reaction with these highly reactive radicals. The interaction of this compound with sulfate and hydroxyl radicals is expected to follow patterns observed with other halogenated phenols.

Sulfate Radical (SO₄•⁻): The sulfate radical is a powerful oxidant and is known to react with phenols primarily through an electron transfer mechanism. acs.org This involves the transfer of an electron from the aromatic ring to the sulfate radical, resulting in the formation of a phenoxy radical and a sulfate anion. The rate constants for the reaction of sulfate radicals with aromatic compounds are typically very high, often in the range of 10⁹ M⁻¹s⁻¹. nih.gov

Hydroxyl Radical (HO•): The hydroxyl radical is an even stronger and less selective oxidant than the sulfate radical. It reacts with phenols predominantly through hydroxyl addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. acs.org This adduct can then undergo further reactions, leading to the degradation of the parent compound. The rate constants for the reaction of hydroxyl radicals with phenols are also diffusion-controlled, generally in the range of 10⁹–10¹⁰ M⁻¹s⁻¹. nih.gov

Elucidation of Electron Transfer versus Hydroxyl Addition Mechanisms

The distinct reaction mechanisms of sulfate and hydroxyl radicals with phenolic compounds have significant implications for the subsequent degradation pathways and the nature of the intermediate products formed.

Electron Transfer (with SO₄•⁻): The formation of a phenoxy radical via electron transfer is a critical first step. This radical can then undergo further reactions such as dimerization, polymerization, or reaction with other species in the solution. For halogenated phenols, this pathway can lead to the formation of halogenated dibenzo-p-dioxins and dibenzofurans under certain conditions.

Hydroxyl Addition (with HO•): The formation of a hydroxycyclohexadienyl radical adduct leads to a different set of intermediates. This adduct is unstable and can undergo water elimination to form a phenoxy radical or react with an oxidizing agent to form hydroxylated derivatives of the parent phenol. This pathway is generally considered to be more effective in the complete mineralization of organic pollutants to carbon dioxide and water.

Studies on similar halogenated phenols have confirmed that SO₄•⁻ reacts mainly via electron transfer, while HO• reacts through both electron transfer and hydroxyl addition. nih.gov

Kinetic Rate Studies and Influencing Factors in Degradation Pathways

The kinetics of the degradation of this compound in AOPs are influenced by several factors, and the degradation often follows pseudo-first-order kinetics. mdpi.comnih.gov

Influencing Factors:

pH: The pH of the solution can significantly affect the degradation rate. For hydroxyl radical-based AOPs, the effect of pH can be complex, as it can influence the generation of radicals and the speciation of the target compound. For sulfate radical-based AOPs, the degradation of some halogenated phenols has been shown to be more effective at higher pH values. nih.gov

Concentration of Oxidants: The concentrations of the radical precursors (e.g., hydrogen peroxide for HO•, persulfate for SO₄•⁻) are crucial. An optimal concentration often exists, as an excess of the precursor can lead to scavenging of the radicals, thereby reducing the degradation efficiency. researchgate.net

Temperature: Generally, an increase in temperature leads to an increase in the reaction rate constant, following the Arrhenius equation. mdpi.com

Presence of Other Substances: The presence of other inorganic and organic compounds in the water can affect the degradation rate by scavenging the reactive radicals. For example, chloride ions and natural organic matter have been shown to inhibit the degradation of bromophenols in both UV/PDS and UV/H₂O₂ systems. nih.gov

Kinetic Rate Data:

| Compound | Second-Order Rate Constant with HO• (M⁻¹s⁻¹) |

| Phenol | (1.2 ± 0.2) x 10¹⁰ |

| 2-Chlorophenol (B165306) | (1.1 ± 0.2) x 10¹⁰ |

| 4-Chlorophenol (B41353) | (1.0 ± 0.2) x 10¹⁰ |

| 2,4-Dichlorophenol | (6.4 ± 1.0) x 10⁹ |

Data for illustrative purposes, based on analogous compounds.

Advanced Spectroscopic Characterization of 2 Bromo 4 Chloro 5 Fluorophenol and Its Derivatives

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the structural details of molecules. For halogenated phenols, these methods are instrumental in assigning fundamental vibrational modes and understanding conformational and intermolecular interactions. researchgate.netnih.gov

The vibrational spectra of 2-Bromo-4-chloro-5-fluorophenol and its analogs are complex, with numerous bands corresponding to the fundamental vibrational modes of the molecule. The interpretation of these spectra is often supported by density functional theory (DFT) calculations, which help in assigning specific vibrational frequencies to the corresponding atomic motions. researchgate.net

The spectra can be divided into several key regions:

O-H Stretching: The O-H stretching vibration is highly characteristic and sensitive to its environment. It typically appears in the region of 3200-3600 cm⁻¹. The exact position and shape of this band provide crucial information about hydrogen bonding. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ region.

C-C Ring Vibrations: The stretching vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ range and are indicative of the benzene (B151609) skeleton.

In-plane Bending and Deformations: The region between 1000 cm⁻¹ and 1400 cm⁻¹ contains complex vibrations, including C-H in-plane bending and C-O-H bending modes. researchgate.net

C-Halogen Stretching: The vibrations corresponding to the carbon-halogen bonds are found at lower wavenumbers. The C-F stretching frequency is typically in the 1250-1000 cm⁻¹ range, while C-Cl stretching appears around 800-600 cm⁻¹ and C-Br stretching is observed below 650 cm⁻¹.

Conformational analysis of similar molecules, like 2-bromo-4-chlorobenzaldehyde, has been performed using both experimental and theoretical methods to determine the most stable isomer in different phases. bohrium.com For phenols, the orientation of the hydroxyl group relative to the other substituents is a key conformational feature. In 2-halophenols, the possibility of forming an intramolecular hydrogen bond can influence the preference for a cis or trans conformation. core.ac.uk

Table 1: Typical Vibrational Mode Assignments for Halogenated Phenols This table presents generalized data based on typical values for related compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Sensitive to hydrogen bonding; broad for intermolecular, sharper for intramolecular or free OH. |

| Aromatic C-H Stretch | 3000 - 3100 | Typically sharp and of medium intensity. |

| C=C Aromatic Ring Stretch | 1400 - 1600 | A series of bands, often strong in both IR and Raman. |

| C-O-H In-plane Bend | 1150 - 1350 | Often coupled with other ring vibrations. |

| C-F Stretch | 1000 - 1250 | Strong intensity in IR. |

| C-Cl Stretch | 600 - 800 | Medium to strong intensity in IR. |

| C-Br Stretch | 500 - 650 | Found in the far-IR region. |

FT-IR spectroscopy is particularly effective for studying hydrogen bonding. The O-H stretching band is a sensitive probe for these interactions. researchgate.net In a non-polar solvent or the gas phase, a free (non-hydrogen-bonded) hydroxyl group gives rise to a sharp absorption band. In contrast, intermolecular hydrogen bonding, common in the solid state or concentrated solutions, results in a very broad and intense absorption band shifted to a lower frequency (e.g., 3200-3400 cm⁻¹). researchgate.net

In this compound, the potential for intramolecular hydrogen bonding exists between the hydroxyl proton and the adjacent bromine atom (O-H···Br) or the fluorine atom across the ring. However, studies on 2-halophenols suggest that intramolecular hydrogen bonding to halogens is generally weak, with the strength decreasing from chlorine to fluorine. core.ac.uk Computational studies on fluorophenol derivatives show that weak intramolecular F···H hydrogen bonds can form, leading to characteristic changes in geometry and vibrational frequencies, such as a slight lengthening of the O-H bond and a decrease in the C-O-H bond angle. acs.org Hirshfeld surface analysis of a derivative of 4-bromo-5-fluorophenol has also been used to clarify the roles of intermolecular interactions, such as C-H···O hydrogen bonds, in the crystal packing. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region for the two remaining ring protons. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl and halogen substituents. The electron-withdrawing nature of the halogens and the electron-donating effect of the hydroxyl group cause a complex shift pattern.

Based on data from similar compounds like 2-bromo-4-chlorophenol (B154644) and 2-chloro-5-fluoro phenol (B47542), the proton signals would likely appear between 6.5 and 7.5 ppm. nih.govchemicalbook.com The proton at C6 (adjacent to the bromine) and the proton at C3 (between the hydroxyl and chlorine) will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The spin-spin coupling constants (J-values) provide information about the relative positions of the coupled nuclei.

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts are determined by the attached substituents. The carbon bearing the hydroxyl group (C1) will be shifted downfield (typically 150-160 ppm), while the carbons bonded to the halogens will also show characteristic shifts. Data from related phenols provides a basis for predicting these shifts. nih.govrsc.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted data based on substituent effects and analysis of similar compounds.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| H3 | ¹H | 6.8 - 7.2 | Doublet of doublets (d, JH-H, JH-F) |

| H6 | ¹H | 7.0 - 7.5 | Doublet of doublets (d, JH-H, JH-F) |

| C1 | ¹³C | 150 - 155 | Singlet (or doublet due to F-coupling) |

| C2 | ¹³C | 110 - 115 | Singlet (or doublet due to F-coupling) |

| C3 | ¹³C | 115 - 125 | Singlet (or doublet due to F-coupling) |

| C4 | ¹³C | 120 - 130 | Singlet (or doublet due to F-coupling) |

| C5 | ¹³C | 155 - 160 | Doublet (large JC-F) |

| C6 | ¹³C | 125 - 135 | Singlet (or doublet due to F-coupling) |

¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov It provides valuable information about the electronic environment around the fluorine atom. The chemical shift of the fluorine in this compound will be influenced by the other substituents on the ring.

Studies on a range of fluorophenols show that ¹⁹F NMR chemical shifts are sensitive to the electronic effects of neighboring groups and can be used to distinguish between different isomers and metabolites. nih.govresearchgate.net For instance, the presence of electron-withdrawing groups like bromine and chlorine is expected to shift the ¹⁹F signal. Furthermore, the ¹⁹F spectrum will exhibit coupling to the adjacent aromatic protons (H6 and H3), providing further structural confirmation. This ¹⁹F-centered NMR approach can be powerful enough to elucidate structures in complex mixtures without the need for separation. nih.gov Recent developments have also utilized ¹⁹F NMR probes to discriminate between anions and detect reactive oxygen species, showcasing the technique's versatility. acs.org

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Elucidation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, typically arising from π → π* transitions within the benzene ring.

The hydroxyl group (-OH) and the halogen atoms (-Br, -Cl, -F) act as auxochromes, modifying the absorption profile of the parent benzene chromophore. They can cause a shift in the wavelength of maximum absorption (λ_max) to longer wavelengths (a bathochromic or "red" shift) and an increase in the absorption intensity. Studies on substituted phenols, such as 4-fluorophenol, have been used to understand the effects of halogen substitution on the electronic structure and UV spectra. acs.org The combined electronic effects of the three different halogens and the hydroxyl group in this compound will lead to a unique UV-Vis spectrum, which can be compared with theoretical calculations to gain a deeper understanding of its electronic structure. acs.org

Single-Crystal X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed portrait of the molecule's conformation in the solid state. Furthermore, it reveals how individual molecules are arranged relative to one another within the crystal lattice, shedding light on the non-covalent interactions that dictate the material's supramolecular architecture and physicochemical properties.

For a definitive analysis of this compound, single-crystal X-ray diffraction would be required. In the absence of direct data, we can infer expected characteristics from studies on analogous compounds. For instance, the crystal structure analysis of a related Schiff-base derivative, (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, provides insight into typical bond parameters. dergipark.org.tr In such structures, the phenolic ring is generally planar, with carbon-carbon bond lengths characteristic of aromatic systems.

The covalent bond lengths involving the halogen substituents would be expected to follow established trends (C-F < C-Cl < C-Br). The precise values are influenced by their position on the aromatic ring and the electronic effects of the other substituents. The C-O bond of the hydroxyl group and the O-H bond length would also be determined, though the position of the hydrogen atom can sometimes be difficult to pinpoint with X-ray diffraction alone.

Table 1: Hypothetical Bond Parameters for this compound Based on Analogous Structures

| Bond | Expected Bond Length (Å) | Notes |

| C-Br | ~1.85 - 1.90 | Influenced by ortho-hydroxyl group. |

| C-Cl | ~1.72 - 1.76 | Typical for an aromatic C-Cl bond. |

| C-F | ~1.34 - 1.38 | Characteristically short and strong. |

| C-O (phenol) | ~1.35 - 1.39 | Possesses partial double-bond character. |

| O-H | ~0.82 - 0.96 | Position can be influenced by hydrogen bonding. |

| C-C (ring) | ~1.37 - 1.40 | Average aromatic C-C bond lengths. |

This table is illustrative and presents expected ranges. Precise, experimentally determined values are not currently available in public databases for the title compound.

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For halophenols, hydrogen bonding is a dominant directive force, typically involving the phenolic hydroxyl group. acs.org It is highly probable that the crystal structure of this compound would feature O-H···O hydrogen bonds, forming chains or more complex networks that define the primary crystal packing motif. acs.org

Halogen Bonding: The electron-deficient region on the outer pole of a halogen atom (the σ-hole) can act as an electrophile, interacting favorably with a nucleophile like an oxygen or another halogen atom on an adjacent molecule. Interactions such as C-Br···O, C-Cl···O, or even C-Br···Cl could be present. mdpi.com

π-π Stacking: The aromatic rings of adjacent molecules may stack upon one another, driven by electrostatic and van der Waals forces. These interactions can be in a face-to-face or offset (slipped-stack) arrangement. dergipark.org.tr

C-H···X Interactions: Weak hydrogen bonds involving aromatic C-H groups as donors and halogen atoms (F, Cl) or oxygen as acceptors also contribute to the stability of the crystal lattice. researchgate.net

The interplay of these diverse and directional interactions would determine the final, most thermodynamically stable crystal packing arrangement, influencing properties like melting point and solubility. While studies on other halo-substituted compounds show the significance of these forces, a definitive analysis for this compound awaits its successful crystallization and structural determination. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 2 Bromo 4 Chloro 5 Fluorophenol

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular behavior at the electronic level. Density Functional Theory (DFT) is a widely used method due to its favorable balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently paired with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) to investigate halogenated phenols. imist.maresearchgate.net These basis sets provide a flexible description of the electron distribution, which is crucial for molecules containing electronegative atoms and for describing phenomena such as hydrogen bonding. Ab initio methods, while often more computationally intensive, can offer higher accuracy for specific properties.

Optimization of Molecular Geometry and Conformational Isomers

Substituted phenols can exist as conformational isomers due to the rotation of the hydroxyl (-OH) group around the C-O bond. rsc.org For 2-Bromo-4-chloro-5-fluorophenol, two primary planar conformers would be expected: a syn conformer, where the hydroxyl hydrogen is oriented towards the adjacent fluorine atom, and an anti conformer, where it is oriented away. DFT calculations can predict the geometries and relative energies of these conformers. The syn conformer may be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom. Computational studies on similar molecules like 3-fluorophenol (B1196323) have explored such syn and anti isomers, finding them to have distinct spectroscopic signatures. rsc.org

Table 1: Illustrative Optimized Geometrical Parameters for a Halogenated Phenol (B47542) Structure

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C-O | 1.351 |

| O-H | 0.965 | |

| C-Br | 1.899 | |

| C-Cl | 1.745 | |

| C-F | 1.350 | |

| C-C (aromatic) | 1.390 - 1.405 | |

| Bond Angles | C-O-H | 108.5 |

| C-C-Br | 121.0 | |

| C-C-Cl | 119.5 |

Note: These values are representative examples based on calculations for similar halogenated phenols and are for illustrative purposes only.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Once the molecular geometry is optimized, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration for the molecule. The results are crucial for interpreting experimental spectra obtained from techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netnih.gov

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis is also used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of the atoms. nih.gov

For this compound, characteristic vibrational frequencies would include the O-H stretching, C-H stretching, aromatic C-C stretching, and the stretching vibrations of the C-Br, C-Cl, and C-F bonds. Each of these would appear in a distinct region of the vibrational spectrum.

Table 2: Illustrative Vibrational Frequencies and Assignments for a Halogenated Phenol

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹, Scaled) | Assignment |

|---|---|---|

| ν(O-H) | 3600 - 3650 | O-H stretching |

| ν(C-H) | 3050 - 3100 | Aromatic C-H stretching |

| ν(C=C) | 1400 - 1600 | Aromatic ring stretching |

| δ(O-H) | 1150 - 1250 | In-plane O-H bending |

| ν(C-F) | 1200 - 1260 | C-F stretching |

| ν(C-Cl) | 700 - 800 | C-Cl stretching |

| ν(C-Br) | 500 - 650 | C-Br stretching |

Note: These frequency ranges are illustrative, based on studies of similar halogenated phenols. researchgate.netnih.gov

Tautomeric Stability Analysis (e.g., Enol-Keto Equilibrium)

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For phenols, the principal tautomerism is the equilibrium between the enol form (the phenol itself) and the keto form (a cyclohexadienone). acs.org

Computational chemistry is an effective tool for analyzing the relative stability of these tautomers. By calculating the total electronic energies or, more accurately, the Gibbs free energies of both the enol and keto forms, one can predict which tautomer is more stable and by how much. orientjchem.org For phenol and its simple derivatives, the enol form is overwhelmingly favored at equilibrium due to the high energetic cost of breaking the aromaticity of the benzene (B151609) ring. acs.org A computational study on phenol itself found the keto tautomers to be about 17-19 kcal/mol less stable than the enol form. acs.org While solvent effects can influence the equilibrium, the aromatic stabilization of the enol form is typically the dominant factor. psu.edu For this compound, it is expected that the enol form would be significantly more stable than any of its corresponding keto tautomers.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical properties and reactivity. Computational methods provide deep insights into this electronic structure.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Global Chemical Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). imist.ma

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, which quantify different aspects of reactivity: nih.govmdpi.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, a study on para-halophenols showed how these descriptors vary with the halogen substituent. imist.ma

Table 3: Illustrative Global Chemical Reactivity Descriptors (in eV)

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.75 |

| LUMO Energy | ELUMO | - | -0.50 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 6.25 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.63 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.13 |

| Global Electrophilicity Index | ω | χ² / (2η) | 2.10 |

Note: Values are representative examples for a halogenated phenol, calculated at the DFT level, and are for illustrative purposes only. imist.mamdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

The color scheme typically ranges from red to blue:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for attack by electrophiles (positive species).

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for attack by nucleophiles (negative species).

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would be expected to show a region of strong negative potential (red) around the highly electronegative oxygen atom of the hydroxyl group, as well as negative potential associated with the halogen atoms. researchgate.netresearchgate.net A region of strong positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, highlighting its acidic nature. researchgate.net This visualization provides an intuitive understanding of where the molecule is most likely to interact with other reagents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interactions by analyzing the electron density of a molecule. acs.org For halogenated phenols like this compound, NBO analysis elucidates hyperconjugative interactions, charge delocalization, and the nature of intramolecular hydrogen bonds, which collectively determine the molecule's stability and reactivity. nih.govnih.gov

In substituted phenols, the stability of the molecule is often influenced by hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital. nih.gov For this compound, key interactions would include those between the lone pairs of the oxygen, fluorine, chlorine, and bromine atoms and the anti-bonding orbitals (σ* and π) of the phenyl ring. For instance, in similar 2-halophenols, NBO analysis has been employed to evaluate the hyperconjugative interactions that provide insight into the presence and nature of intramolecular hydrogen bonds, such as the O-H···X interaction (where X is a halogen). core.ac.uk Studies on 2'-haloflavonols, which share features with halogenated phenols, revealed that the sum of delocalization energies from the fluorine lone pairs to the hydroxyl's anti-bonding orbital (nF → σOH) can be significant, indicating an O-H···F-C intramolecular hydrogen bond. beilstein-journals.org

The second-order Fock matrix analysis within NBO theory quantifies the stabilization energy associated with these donor-acceptor interactions. acs.orgresearchgate.net For a molecule like this compound, significant stabilization energies would be expected for interactions such as n(O) → π(C-C), n(F) → π(C-C), n(Cl) → π(C-C), and n(Br) → π(C-C), where 'n' represents a lone pair orbital. These interactions contribute to the delocalization of electron density from the halogen and oxygen substituents into the aromatic ring, influencing the molecule's electronic properties and reactivity. The presence of multiple, competing halogen substituents complicates these interactions, with their relative contributions depending on their electronegativity and position on the ring. NBO analysis can precisely quantify these effects, providing a detailed picture of the electronic landscape of this compound.

Prediction of Optical Properties

Polarizability and Hyperpolarizability for Nonlinear Optical (NLO) Applications

The study of polarizability (α) and hyperpolarizability (β) is crucial for identifying materials with potential applications in nonlinear optics (NLO). acs.org Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties for various molecules. researchgate.netscispace.com Halogenated phenols and their derivatives have been investigated as promising candidates for NLO materials due to their electronic characteristics. ccsenet.orgresearchgate.net

For this compound, the presence of electron-donating (hydroxyl) and electron-withdrawing (halogens) groups on the aromatic ring can lead to significant intramolecular charge transfer, a key requirement for a high NLO response. The total dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) can be computed using quantum chemical calculations. scispace.com Studies on similar halogenated compounds have shown that the substitution pattern and the nature of the halogen atom significantly affect the NLO properties. rsc.orgimist.ma For example, research on para-substituted halophenols showed that p-chlorophenol and p-fluorophenol exhibited higher polarizability tensor values compared to p-bromophenol. imist.ma

The first hyperpolarizability (βtot) is a critical parameter for second-order NLO applications. researchgate.net Calculations on various phenols have demonstrated that molecules with large βtot values, often many times higher than that of the reference material urea, are considered excellent NLO candidates. researchgate.netspringernature.com For this compound, DFT calculations would be necessary to determine the specific values of its polarizability and hyperpolarizability tensors. These theoretical predictions are essential first steps in evaluating its potential for use in technologies like optical switching and signal processing. acs.org

Table 1: Calculated NLO Properties for Representative Halogenated Phenols (Illustrative)

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) | Total First Hyperpolarizability (βtot) (a.u.) | Computational Method | Reference |

|---|---|---|---|---|---|

| p-Bromophenol | 2.8340 | N/A | N/A | B3LYP/6-311G(d,p) | imist.ma |

| p-Chlorophenol | 2.4266 | N/A | N/A | B3LYP/6-311G(d,p) | imist.ma |

| p-Fluorophenol | 2.4851 | N/A | N/A | B3LYP/6-311G(d,p) | imist.ma |

| Eugenol | N/A | 132.66 | 640.37 | DFT/6-311+G** | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It has been successfully applied to a wide range of organic molecules, including polyphenols and halogenated phenols, to calculate excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax). researchgate.netnih.gov The accuracy of TD-DFT makes it an invaluable tool for interpreting experimental spectra and understanding the electronic transitions within a molecule. nih.govacs.org

For this compound, TD-DFT calculations can predict its UV-Vis spectrum, revealing how the specific arrangement of bromo, chloro, and fluoro substituents influences its electronic properties. The calculations involve determining the transitions from occupied molecular orbitals to unoccupied ones, with the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) often being of primary interest. nih.gov Studies on fluorophenols have shown that the position of the fluorine atom significantly affects the S1 ← S0 electronic transition energies. acs.orgnih.gov For example, the electronic origin band of phenol is shifted to longer wavelengths (red-shifted) with para-fluoro substitution, but to shorter wavelengths (blue-shifted) with ortho- and meta-fluoro substitution. acs.orgnih.gov

The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining results that agree well with experimental data. researchgate.netrsc.org Furthermore, the effect of solvents can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM), which provides a more realistic prediction of the spectrum in solution. nih.govmdpi.com By analyzing the orbitals involved in the electronic transitions, TD-DFT provides deep insight into the nature of the excited states of this compound.

Table 2: Predicted Electronic Transition Data for Fluorophenols using TD-DFT/CAM-B3LYP/6-311++G(d,p)

| Compound | Experimental λmax (nm) | Calculated Vertical Excitation Energy (eV) | Oscillator Strength (f) | Reference |

|---|---|---|---|---|

| Phenol | 277.6 | 5.215 | 0.0350 | acs.orgnih.gov |

| 2-Fluorophenol | 273.8 | 5.283 | 0.0303 | acs.orgnih.gov |

| 4-Fluorophenol | 287.6 | 5.027 | 0.0632 | acs.orgnih.gov |

Note: This table presents data for related fluorophenols to illustrate the outputs of TD-DFT calculations. Specific predictions for this compound would require a dedicated study.

Kinetic and Thermodynamic Modeling of Reaction Pathways Involving this compound

Understanding the reaction kinetics and thermodynamics of halogenated phenols is essential for predicting their environmental fate, degradation pathways, and potential for forming more toxic byproducts like polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). nih.gov Computational modeling, particularly using DFT, allows for the detailed investigation of reaction mechanisms, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). imist.manih.gov

Kinetic and thermodynamic studies have been performed on the degradation of chlorophenols via processes like Fenton oxidation. ijnrd.org Such studies determine key parameters like the energy of activation (Ea), which indicates the energy barrier for a reaction to occur. For the degradation of chlorophenols, low activation energies suggest a rapid reaction path. ijnrd.org Thermodynamic parameters like a positive enthalpy of activation (ΔH⧣) indicate an endothermic transition state formation, while a negative entropy of activation (ΔS⧣) suggests a more ordered transition state compared to the reactants. ijnrd.org

In the context of this compound, modeling could be applied to understand its degradation or its role as a precursor in the formation of mixed halogenated dioxins. nih.gov For example, theoretical studies on the formation of PXDD/Fs from 2-bromophenol (B46759) and 2-chlorophenol (B165306) have shown that reactions involving phenoxy radicals are crucial pathways. nih.gov The thermodynamic and kinetic parameters for the coupling reactions of phenoxy radicals with the parent phenol were calculated to determine the favorability of forming different pre-dioxin intermediates. nih.gov Similar modeling for this compound would elucidate its specific reaction pathways, the stability of its radical and intermediate species, and the likelihood of forming bromo-chloro-fluoro-substituted dioxins and furans. The Gibbs free energy of formation (ΔG°f) is a key thermodynamic value that helps assess the stability of halogenated phenols and the energy released during reactions like reductive dehalogenation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Halogenated Phenols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that correlates the chemical structure of compounds with their biological activity or chemical reactivity. jst.go.jp For halogenated phenols, QSAR models are widely developed to predict properties like toxicity, antioxidant activity, and reactivity with radicals. nih.govnih.gov These models are valuable for risk assessment of environmental pollutants and for guiding the design of less harmful chemicals. jst.go.jp

QSAR studies on substituted phenols often use a combination of physicochemical and quantum chemical descriptors. jst.go.jp Common descriptors include hydrophobicity (represented by log P), electronic parameters (like Hammett sigma constants or orbital energies), and steric parameters. jst.go.jpjst.go.jp For instance, the toxicity of halogenated phenols to organisms like Tetrahymena pyriformis has been successfully modeled using descriptors such as the octanol-water partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), dipole moment, and the sum of halogen electric charges. researchgate.net

The development of a QSAR model involves selecting a set of molecules with known activity, calculating relevant descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or Support Vector Machines (SVM) to build a predictive equation. researchgate.nettandfonline.com For example, a QSAR model for the acute toxicity of 14 halogenated phenols used standard entropy (Sθ) and the most negative atomic net charges (q-) as descriptors, achieving a high correlation coefficient (R² = 0.922). nih.gov Another study on phenolic antioxidants derived models based on the heat of formation (Hf) and HOMO energy to estimate antioxidant activity. nih.gov Applying these methodologies to a series of halogenated phenols including this compound would allow for the prediction of its biological activities based on its unique structural and electronic features.

Table 3: Common Descriptors Used in QSAR Models for Halogenated Phenols

| Descriptor Type | Specific Descriptor | Property Predicted | Reference |

|---|---|---|---|

| Hydrophobicity | log P (Octanol-water partition coefficient) | Toxicity, Polar Narcosis | jst.go.jpresearchgate.net |

| Electronic/Quantum Chemical | E(homo) (Energy of Highest Occupied Molecular Orbital) | Antioxidant Activity, Toxicity | nih.govresearchgate.net |

| Dipole Moment (μ) | Toxicity | researchgate.net | |

| Net Atomic Charges (q) | Toxicity | tandfonline.comnih.gov | |

| Thermodynamic | Heat of Formation (Hf) | Antioxidant Activity | nih.gov |

Derivatization Strategies and Synthetic Utility of 2 Bromo 4 Chloro 5 Fluorophenol

Development of Functionalized Derivatives from 2-Bromo-4-chloro-5-fluorophenol

The strategic derivatization of this compound is central to its application in various scientific fields. The presence of multiple, distinct halogen substituents, alongside a reactive phenolic hydroxyl group, allows for a wide array of chemical transformations. These modifications are key to expanding its synthetic utility, enabling the creation of novel compounds with tailored properties. The electron-withdrawing nature of the halogen atoms significantly influences the acidity of the phenolic proton and activates the aromatic ring for certain substitution reactions, making it a versatile platform for chemical elaboration.

Introduction of Additional Functional Groups for Expanded Synthetic Scope

The chemical architecture of this compound is ripe for the introduction of new functional groups, which vastly broadens its potential applications. The phenolic hydroxyl group is a primary site for derivatization, readily undergoing reactions such as etherification. For instance, it can react with agents like chloromethyl methyl ether to form ether derivatives. guidechem.com Another common strategy involves derivatization with reagents like pentafluorobenzyl bromide (PFBB) to form the corresponding pentafluorobenzyl esters, a technique often used for analytical purposes to make the compound more volatile for gas chromatography. researchgate.net

Furthermore, the aromatic ring itself can be functionalized. Nitration, for example, can introduce a nitro group onto the ring, which can then be reduced to an amino group. guidechem.com This amine functionality opens up a new set of possible reactions, including amide bond formation and diazotization, further expanding the synthetic tree. The bromine atom is particularly useful for cross-coupling reactions, such as Suzuki or Stille couplings, which forge new carbon-carbon bonds—a fundamental process in the synthesis of complex organic molecules. These derivatization pathways transform the initial scaffold into more complex intermediates, essential for building sophisticated target molecules.

Formation of Schiff Bases and Other Condensation Products for Specialized Applications

The phenolic nature of this compound makes it an excellent candidate for condensation reactions, most notably in the formation of Schiff bases (or imines). These compounds are typically synthesized through the condensation of the phenolic aldehyde derivative with a primary amine. Research has demonstrated the synthesis of Schiff bases such as 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol. researchgate.netdntb.gov.ua These reactions involve the formation of a carbon-nitrogen double bond, linking the halogenated phenol (B47542) scaffold to another aromatic or aliphatic moiety. researchgate.net

These Schiff bases are not merely synthetic curiosities; they have specialized applications, particularly in coordination chemistry. The resulting imine-phenol structure can act as a bidentate ligand, capable of coordinating with various metal ions like Co(II), Ni(II), Cu(II), and Zn(II). bohrium.com The resulting metal complexes often exhibit unique electronic, magnetic, and biological properties, which are of interest in areas such as catalysis and the development of new therapeutic agents. bohrium.com The specific halogen substituents on the phenol ring can modulate the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complex.

Interactive Table: Derivatization Strategies for Halogenated Phenols

| Reaction Type | Reagent Example | Functional Group/Product | Application Area | Reference |

|---|---|---|---|---|

| Etherification | Chloromethyl methyl ether | Phenoxyacetic acid ester | Synthetic Intermediate | guidechem.com |

| Esterification | Pentafluorobenzyl bromide | Pentafluorobenzyl ester | Chemical Analysis | researchgate.net |

| Nitration | Concentrated Sulfuric/Nitric Acid | Nitro-derivative | Intermediate for Amines | guidechem.com |

| Condensation | Primary Amines (e.g., 3-Nitroaniline) | Schiff Base (Imine) | Coordination Chemistry | researchgate.net |

| Cross-Coupling | Arylboronic Acids (Suzuki) | Biaryl Compound | Complex Molecule Synthesis | acs.org |

Role as a Precursor in Multistep Organic Synthesis

This compound is a valuable starting material, or precursor, in lengthy, multistep synthetic sequences. Its utility stems from the ability to perform sequential, regioselective reactions, allowing chemists to build molecular complexity in a controlled manner. The different halogens can be addressed with different reagents, and the hydroxyl group offers another point of reaction, making it a highly adaptable building block.

Pathways to Complex Pharmaceutical Intermediates and Lead Compounds

In the realm of medicinal chemistry, this compound serves as a key intermediate for constructing complex molecules with potential therapeutic properties. While specific drugs directly synthesized from this exact compound are not publicly detailed, its structural motifs are found in various bioactive molecules. Related bromo-fluorophenols are used to prepare polycyclic compounds that act as antagonists for serotonin (B10506) receptors (5-HT₃ and 5-HT₄), which are targets for treating conditions like anxiety and depression. sigmaaldrich.com The synthetic pathway often involves leveraging the bromine atom for palladium-catalyzed cross-coupling reactions to build a core scaffold, followed by modification of the phenol or other positions. The strategic placement of fluorine and chlorine atoms can enhance metabolic stability, binding affinity, or cell permeability of the final drug candidate.

Synthesis of Agrochemical Scaffolds and Active Ingredients

The compound is also a significant precursor in the agrochemical industry. Halogenated phenyl structures are a common feature in many herbicides and pesticides. For example, research has shown that related N-(4-Chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione derivatives exhibit potent herbicidal activities. researchgate.net The synthesis of such molecules often begins with a suitably substituted phenol. The specific combination of bromine, chlorine, and fluorine in this compound allows for the creation of diverse agrochemical scaffolds, where the halogens contribute to the biological efficacy and spectrum of activity of the final product. researchgate.net

Advanced Chemical Intermediate in Materials Science Applications

Beyond life sciences, this compound is an important intermediate in materials science. Its functional groups allow it to be incorporated into polymers to create materials with specialized properties. The phenolic hydroxyl group can be used to synthesize polyesters or polyethers, forming the backbone of a polymer chain. The incorporated halogen atoms can impart desirable characteristics to the resulting material, such as enhanced flame retardancy, increased thermal stability, and modified dielectric properties. These advanced polymers could find use in high-performance coatings, specialized plastics, or electronic components.

Applications of 2 Bromo 4 Chloro 5 Fluorophenol in Chemical Synthesis and Advanced Materials Science

Fundamental Building Block for Complex Organic Molecular Architectures

The utility of 2-Bromo-4-chloro-5-fluorophenol as a foundational component in organic synthesis is significant, primarily due to the differential reactivity of its halogen substituents and the phenolic hydroxyl group. This allows for selective, stepwise reactions to build intricate molecular frameworks, which is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. xdbiochems.com

The hydroxyl group can undergo standard reactions such as etherification and esterification. The halogen atoms, with their distinct C-X bond strengths (C-I < C-Br < C-Cl < C-F), can be selectively targeted in various cross-coupling reactions. The bromo-substituent is particularly useful for metal-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds. smolecule.com

Key Synthetic Transformations:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the halogen atoms activates the aromatic ring for nucleophilic substitution, where a halogen (often chlorine or fluorine) can be replaced by nucleophiles like amines, alkoxides, or thiols.

Cross-Coupling Reactions: The bromine atom at the 2-position is a prime site for metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or alkynyl groups.

Functional Group Interconversion: The phenolic -OH group can be converted into other functional groups, such as a triflate, which can then participate in its own set of coupling reactions, further expanding synthetic possibilities. worktribe.com

The strategic placement of the halogens also directs further electrophilic aromatic substitution reactions, allowing for controlled synthesis of polysubstituted aromatic compounds. This multi-handle nature makes this compound a key intermediate for creating complex molecules with precisely defined three-dimensional structures. a2bchem.com

Ligand Design and Coordination Chemistry

In the field of coordination chemistry, the design of ligands is crucial for developing metal complexes with specific catalytic, electronic, or magnetic properties. While direct studies on this compound as a primary ligand are not extensively documented, its derivatives, particularly Schiff bases, are of significant interest. bohrium.com

A common strategy involves the reaction of a phenolic compound with a primary amine to form a Schiff base ligand. Derivatives of this compound can be synthesized to create multidentate ligands capable of coordinating with various transition metal ions. For instance, reacting a derivative like 2-bromo-4-chloro-5-fluoroaniline (B2875487) with a salicylaldehyde (B1680747) derivative would yield a Schiff base. bohrium.com

The phenolic oxygen and the imine nitrogen of the resulting Schiff base can act as coordination sites, forming stable chelate rings with metal centers such as Co(II), Ni(II), Cu(II), and Zn(II). bohrium.com The halogen atoms on the aromatic ring play a crucial secondary role:

Modulating Electronic Properties: The electron-withdrawing halogens can influence the electron density on the donor atoms (oxygen and nitrogen), thereby tuning the ligand field strength and the redox potential of the resulting metal complex.

Steric Control: The size and position of the halogen atoms can provide steric hindrance around the metal center, influencing the coordination geometry and potentially the catalytic selectivity of the complex.

Intermolecular Interactions: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can direct the self-assembly of metal complexes in the solid state, leading to novel supramolecular architectures.

The versatility of halogenated phenols and their derivatives in forming stable and electronically tunable metal complexes makes them promising candidates for the development of new catalysts and functional inorganic materials. xdbiochems.combohrium.com

Development of Advanced Functional Materials with Tailored Properties

This compound serves as a valuable intermediate in the creation of advanced functional materials, where its unique substitution pattern can be leveraged to impart specific properties. xdbiochems.com Its applications are noted in the development of materials for electronics and other specialized fields. google.com

Liquid Crystals: Halogenated aromatic compounds are widely used in the synthesis of liquid crystals. guidechem.com The introduction of halogen atoms can significantly influence key properties such as:

Mesophase Stability: The polarity and polarizability introduced by halogens can affect the intermolecular forces that govern the formation and stability of liquid crystalline phases.

Dielectric Anisotropy: The strong dipole moments associated with C-F and C-Cl bonds are particularly important for tuning the dielectric properties of liquid crystal mixtures, which is essential for their application in display technologies.

Birefringence: The electronic nature of the substituents influences the optical anisotropy (birefringence) of the molecule.

By incorporating this compound or its derivatives into the core structure of a mesogen, materials scientists can fine-tune these properties to meet the demands of specific applications, such as in liquid crystal displays (LCDs). worktribe.comgoogle.com

Polymers and Coatings: The compound is also identified as a building block for polymers and coatings. xdbiochems.com It can be incorporated into polymer chains through its reactive hydroxyl or halogen groups. For example, it could be used to synthesize poly(aryl ether)s. The presence of multiple halogens in the resulting polymer can enhance properties like:

Thermal Stability: Halogenated polymers often exhibit increased resistance to thermal degradation.

Flame Retardancy: The presence of bromine and chlorine is a well-known strategy for imparting flame-retardant properties to materials.

Chemical Resistance: The robust nature of the halogenated aromatic rings can improve the polymer's resistance to chemical attack.

Furthermore, there is potential for its use as a precursor in the synthesis of materials for Organic Light Emitting Diodes (OLEDs), where fluorinated and brominated aromatic structures are often employed to control electronic properties and device performance. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.